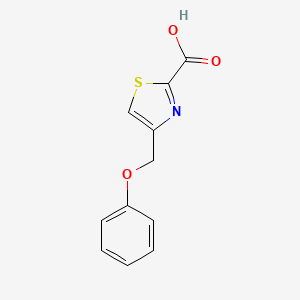
4-(Phenoxymethyl)thiazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Phenoxymethyl)thiazole-2-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a phenoxymethyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenoxymethyl)thiazole-2-carboxylic acid typically involves the reaction of thiazole derivatives with phenoxymethyl halides under basic conditions. One common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction proceeds through nucleophilic substitution, where the thiazole nitrogen attacks the phenoxymethyl halide, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 4-(Phenoxymethyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
4-(Phenoxymethyl)thiazole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 4-(Phenoxymethyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenoxymethyl group can enhance the compound’s binding affinity and specificity .
類似化合物との比較
- 2-(Phenoxymethyl)thiazole-4-carboxylic acid
- 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid
- 2-(4-Methoxybenzyl)thiazole-4-carboxylic acid
Comparison: 4-(Phenoxymethyl)thiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity due to the position of the phenoxymethyl group and the presence of the carboxylic acid group .
特性
分子式 |
C11H9NO3S |
|---|---|
分子量 |
235.26 g/mol |
IUPAC名 |
4-(phenoxymethyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c13-11(14)10-12-8(7-16-10)6-15-9-4-2-1-3-5-9/h1-5,7H,6H2,(H,13,14) |
InChIキー |
VVETZMKVSZNOJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC2=CSC(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















